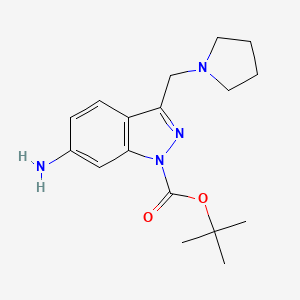
6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Pyrrolidine Group: The pyrrolidine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The nitro derivatives can be reduced back to amino compounds using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The pyrrolidine group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Various nucleophiles, suitable bases
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted indazole derivatives.
Applications De Recherche Scientifique
6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and indazole core play crucial roles in its biological activity. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid methyl ester
- 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid ethyl ester
- 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid isopropyl ester
Uniqueness
Compared to similar compounds, 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester has unique properties due to the presence of the tert-butyl ester group. This group can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
887590-95-6 |
|---|---|
Formule moléculaire |
C17H24N4O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
tert-butyl 6-amino-3-(pyrrolidin-1-ylmethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)21-15-10-12(18)6-7-13(15)14(19-21)11-20-8-4-5-9-20/h6-7,10H,4-5,8-9,11,18H2,1-3H3 |
Clé InChI |
XZZZDDBTWDMHRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C(=N1)CN3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B12445269.png)

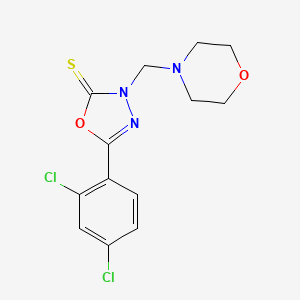

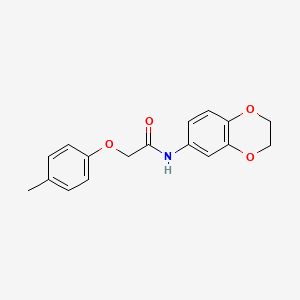
![(2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran](/img/structure/B12445307.png)
![2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12445310.png)
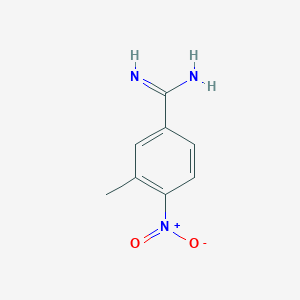
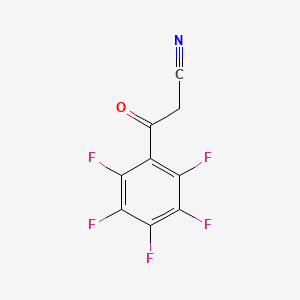
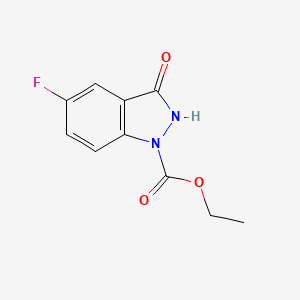
![1-[(N-acetylglycyl)(propyl)amino]-N-(diphenylmethyl)cyclohexanecarboxamide](/img/structure/B12445328.png)
![N-[4-(benzyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B12445335.png)
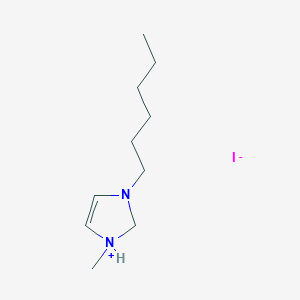
![3-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]-N-(2-methylpropyl)benzamide](/img/structure/B12445350.png)
